molecular formula C10H14F3N5O3S2 B1431910 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate CAS No. 1351661-60-3

2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

Cat. No.: B1431910
CAS No.: 1351661-60-3
M. Wt: 373.4 g/mol
InChI Key: CIYJCAKPIYMMIA-UHFFFAOYSA-N
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Description

2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a piperazine moiety, making it a subject of interest for scientific research.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate may be used to study biological processes and interactions. Its potential antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it forms hydrogen bonds and hydrophobic interactions with the active site residues of cyclooxygenase, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it can activate or inhibit signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate typically involves the reaction of piperazine with thiadiazole derivatives under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific atoms or groups within the molecule.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate include other thiadiazole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their functional groups and properties.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of the thiadiazole ring and piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS2.C2HF3O2/c9-6(14)5-15-8-12-11-7(16-8)13-3-1-10-2-4-13;3-2(4,5)1(6)7/h10H,1-5H2,(H2,9,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJCAKPIYMMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)SCC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 2
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 3
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 4
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 5
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Reactant of Route 6
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate

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